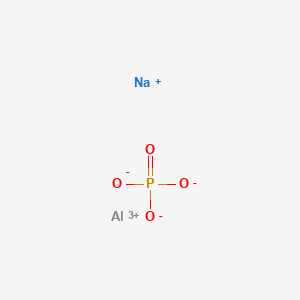

Aluminum sodium phosphate

Beschreibung

Eigenschaften

IUPAC Name |

aluminum;sodium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHVYBBTKTVOPA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White odorless solid, insoluble in water; [Hawley] White powder; [MSDSonline] | |

| Record name | Sodium aluminum phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7785-88-8 | |

| Record name | Sodium aluminum phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, aluminum sodium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, aluminium sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Pathways for Aluminum Sodium Phosphate

Controlled Precipitation and Crystallization Techniques

Controlled precipitation is a widely employed method for the synthesis of aluminum sodium phosphate (B84403), involving the reaction of soluble aluminum and phosphate precursors in an aqueous solution under controlled conditions to induce the formation of a solid product. The careful manipulation of reaction parameters is essential to direct the crystallization process towards the desired phase and morphology.

The choice of precursors and their stoichiometric ratios are fundamental parameters that significantly influence the composition and structure of the synthesized aluminum sodium phosphate. The reaction typically involves a source of aluminum, a source of phosphorus, and a source of sodium.

Commonly used aluminum precursors include aluminum hydroxide (B78521) (Al(OH)₃), hydrated alumina (B75360) (Al₂O₃·3H₂O), and aluminum chloride (AlCl₃). google.comresearchgate.net Phosphate precursors are often derived from orthophosphoric acid (H₃PO₄) or its salts, such as sodium dihydrogen phosphate (NaH₂PO₄). researchgate.netacs.org Sodium is typically introduced through compounds like sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), or sodium aluminate (NaAlO₂). google.comuky.edugoogle.com

The molar ratio of sodium, aluminum, and phosphorus (Na:Al:P) in the reaction mixture is a critical factor in determining the final product. For instance, specific acidic SALP compounds with defined Na:Al:P ratios, such as 1:3:8, are prepared by carefully controlling the quantities of reactants like Na₂CO₃, Al(OH)₃, and H₃PO₄. google.com The synthesis of a complex sodium aluminum acid orthophosphate with the formula Na₃Al₂H₁₅(PO₄)₈ is achieved by reacting a sodium compound, a trivalent aluminum compound, and a phosphorus-containing compound in specific proportions. google.com The formation of different SALP phases is highly dependent on these initial stoichiometric conditions. google.com

| Precursor Combination | Na:Al:P Ratio | Resulting Product | Reference |

| Sodium carbonate, Hydrated alumina, Orthophosphoric acid | ~3:3:9 | Complex sodium aluminum acid orthophosphate | google.com |

| Sodium carbonate, Aluminum hydroxide, Phosphoric acid | 1:3:8 | Acidic 1-3-8 SALP | google.com |

| Aluminum hydroxide, Sodium hydroxide, Phosphoric acid | 6-15:1.5-4.5:8 | Sodium aluminum phosphate compositions | google.com |

| Aluminum chloride, Sodium dihydrogen phosphate, Sodium hydroxide | Variable | Amorphous aluminum hydroxyphosphates | researchgate.net |

The pH of the reaction medium and the temperature profile are crucial parameters for controlling the precipitation and crystallization of this compound. The pH influences the speciation of aluminum and phosphate ions in the solution, which in turn affects the nucleation and growth of the solid phase. nih.gov

For the precipitation of aluminum phosphate, the pH is a determining factor for the composition of the resulting material. researchgate.net In the synthesis of aluminum phosphate adjuvants, precipitations are performed at constant pH values ranging from 3.0 to 7.5. researchgate.net The phosphate content of the resulting amorphous aluminum hydroxyphosphates decreases as the precipitation pH increases. researchgate.net For specific processes, the pH is tightly controlled within a narrow range, for example, between 5.0 and 5.4, to obtain the desired precipitate. google.com

Temperature also plays a significant role in the synthesis. Reactions are often carried out at elevated temperatures, for instance between 85°C and 90°C, to facilitate the reaction and promote crystallization. google.com In some methods, the reaction mixture is heated to boiling, with the boiling point reaching up to 135°C, to drive the reaction to completion and induce the formation of solid material. uky.edu The curing temperature can also affect the structural and mechanical properties of phosphate-based geopolymers. mdpi.com

| Parameter | Range | Effect on Synthesis | Reference |

| pH | 3.0 - 7.5 | Influences phosphate content in amorphous aluminum hydroxyphosphates | researchgate.net |

| pH | 5.0 - 5.4 | Controlled range for specific aluminum phosphate precipitation | google.com |

| Temperature | 85°C - 90°C | Promotes reaction and crystallization | google.com |

| Temperature | up to 135°C (boiling) | Drives reaction to completion and induces precipitation | uky.edu |

| Temperature | 20°C - 30°C | Mixing temperature for some precipitation processes | google.com |

The formation of this compound via precipitation involves a series of complex reaction mechanisms and the formation of intermediate species. The interaction between aluminum and phosphate ions in an aqueous solution is intricate, with the formation of different products depending on the nature of the aluminum species present. acs.org

In solution, Al³⁺ ions can form soluble complexes with phosphate. acs.org However, hydroxy-aluminum polymers can be completely and immediately precipitated by phosphate. acs.org The crystallization of aluminum hydroxide from sodium aluminate solutions, a related process, can proceed through the formation of Keggin ions and their subsequent aggregation and polymerization into supramolecular clusters in dilute solutions. researchgate.net In more concentrated solutions, the mechanism is believed to involve the formation of a polymeric network from monomeric, dimeric, and trimeric aluminate ions. researchgate.net

During the synthesis of acidic aluminum phosphates, the final materials are often composed of aggregated globular primary nanoparticles. researchgate.net The nature of the crystalline phases formed, such as francoanellite and taranakite, is dependent on the synthesis pH and aging time. researchgate.net The formation of an amorphous structure of SiO₂·Al₂O₃·P₂O₅·n·H₂O and a crystalline phase of aluminum hydrogen phosphate has been observed in the synthesis of phosphate-based geopolymers. mdpi.com The initial precipitate is often an amorphous phase that can subsequently transform into a more stable crystalline form upon aging or thermal treatment. nih.gov

Sol-Gel Synthesis Routes

Sol-gel synthesis offers a versatile and low-temperature alternative for preparing this compound with high purity and homogeneity. This method involves the transformation of a molecular precursor solution (sol) into a three-dimensional solid network (gel). nih.gov

The selection of precursors is a critical step in the sol-gel synthesis of this compound, as it dictates the chemistry of the sol and the properties of the final material. Aqueous sol-gel routes commonly utilize precursors such as aluminum lactate (B86563), sodium acetate, and phosphoric acid or sodium phosphate. uni-muenster.deresearchgate.net The use of aluminum lactate as the aluminum source has been shown to be effective in producing homogeneous gels and glasses. researchgate.net

The solution chemistry is dynamic and involves complex equilibria. In the sol state, aluminum often exists as octahedrally coordinated complexes with lactate, water, and phosphate units. researchgate.net The formation of mixed complexes, such as [Al(lact)₁(H₂O)₄]²⁺ and [Al(lact)₂(H₂O)₂]⁺, is believed to be crucial for the formation of transparent gels and glasses. researchgate.net The pH of the solution plays a significant role in determining the dominant precursor species. For instance, a pH range of 1.8 to 3.6 has been identified as optimal for the formation of homogeneous sodium aluminophosphate glasses, as this range corresponds to the maximum concentration of the reactive mixed aluminum-lactate complexes. researchgate.net

| Aluminum Precursor | Sodium Precursor | Phosphorus Precursor | Key Solution Species | Reference |

| Aluminum Lactate | Sodium Acetate | Phosphoric Acid | Octahedral Al complexes with lactate, water, and phosphate | researchgate.net |

| Aluminum Lactate | Sodium Polyphosphate | - | [Al(lact)₁(H₂O)₄]²⁺, [Al(lact)₂(H₂O)₂]⁺ | researchgate.net |

| Aluminum Lactate | Sodium Acetate | H₃PO₂ | Aluminophosphate network structure | uni-muenster.de |

The gelation process in the sol-gel synthesis of this compound involves the progressive polycondensation of precursor species, leading to the formation of an interconnected network. The initial aluminophosphate network structure formed in the solution is often preserved in the gel. uni-muenster.de

As the temperature is increased, further reactions occur. Lactate ligands are successively replaced by phosphate, leading to an increased extent of Al–O–P linkages. researchgate.net The structural evolution from the sol to the gel and finally to the glass can be monitored using techniques like multinuclear high-resolution liquid and solid-state NMR. uni-muenster.de These studies reveal that upon heating, the gel is converted into a glassy material. For example, annealing a xerogel at 400°C can result in a glassy network containing mostly four-coordinated aluminum species (Al(IV)), along with smaller concentrations of five- and six-coordinated aluminum (Al(V) and Al(VI)). researchgate.net

The addition of sodium oxide as a network modifier to the aluminophosphate network reduces the extent of Al-O-P connectivity. uni-muenster.de This leads to the increased formation of Na-bound phosphate species and aluminum in higher coordination states, such as AlO₅ and AlO₆ units. uni-muenster.de The final structure of the sol-gel derived glass can be virtually identical to that of glasses prepared by traditional high-temperature melt-cooling methods. researchgate.net

Thermal Treatment Strategies and Conversion to Amorphous and Crystalline Phases

The physical state of this compound, whether amorphous or crystalline, is a critical determinant of its properties and applications. Thermal treatment is a key strategy employed to control the conversion between these phases. The process typically involves heating the material to specific temperatures to induce phase transitions, including glass formation, crystallization, and the development of complex crystalline structures.

Initially, precursor materials can be treated at elevated temperatures to form an amorphous glass. For instance, a sodium aluminophosphate (NaAlP) glass can be formed, which serves as a precursor for subsequent crystallization. researchgate.net Research on related phosphate glass systems shows that the transition from a glassy, amorphous state to a crystalline one is governed by specific temperature thresholds. The glass transition temperature (Tg) is the point at which the amorphous solid begins to soften, and the crystallization temperature (Tc) is where the ordered crystalline structure starts to form. For a calcium phosphate glass system, these temperatures were noted at approximately 280 °C (Tg) and 380 °C (Tc). mdpi.com

Further heating of amorphous sodium-aluminum-phosphate-based materials leads to devitrification (crystallization). Studies on sodium alumino-iron phosphate (NAFP) matrices reveal a distinct temperature-dependent phase behavior. A sample synthesized at 450 °C remains entirely amorphous. mdpi.com However, upon increasing the synthesis temperature to a range of 550–750 °C, the material becomes completely crystalline, forming a complex mixture of meta-, ortho-, and pyrophosphate phases. mdpi.com Similarly, heating an orthophosphate mixture produces an amorphous phase that can be transformed into crystalline sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) with extended heating at 200 °C. acs.org Subsequent heating to around 300 °C can yield further crystalline products like sodium tripolyphosphate (Na₅P₃O₁₀). acs.org

Specific crystalline phases can be targeted by controlling the heat treatment conditions. In a study on a terbium-doped lithium-aluminum phosphate glass, heat treatment at 460 °C (733 K) for eight hours, followed by a two-hour treatment at 500 °C (773 K), resulted in the crystallization of predominantly aluminum metaphosphate, Al(PO₃)₃. unl.pt In some patented processes, specific crystalline forms of sodium aluminum phosphate, such as Na₃Al₂H₁₅(PO₄)₈, are crystallized at temperatures as low as 80 °C from a precisely controlled reaction mixture. google.com Conversely, annealing a precursor solution at temperatures of 800 °C or higher can yield a product that is over 50% amorphous and remarkably stable at temperatures up to 1400 °C. google.com

The following table summarizes various thermal treatment strategies and the resulting phases observed in sodium-aluminum-phosphate and related systems.

Precursor Selection and Solution Chemistry Dynamics in Sol-Gel Processes

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally responsible manufacturing, green chemistry principles are being applied to the synthesis of inorganic compounds. These approaches focus on using sustainable starting materials, reducing energy consumption, and minimizing hazardous byproducts.

Bio-inspired and Sustainable Synthetic Methodologies

Bio-inspired synthesis mimics nature's methods of material formation, often occurring in aqueous environments at ambient temperature and pressure. nih.govnih.gov These processes leverage biological molecules to control the nucleation, growth, and morphology of inorganic materials. For instance, the concept of inorganic ionic polymerization, inspired by biomineralization, uses capping molecules to regulate the assembly of inorganic ions into a larger structure. nih.gov

While direct bio-inspired synthesis routes for this compound are still an emerging area, related research provides a blueprint. A novel method for producing magnetite (an iron oxide) utilizes a titration-controlled process that proceeds through an amorphous mixed-valence iron phosphate precursor. rsc.org This demonstrates how phosphate-containing precursors can be used in controlled, bio-inspired mineralization processes. The use of biological templates and precursors, such as plant extracts or microorganisms, acts to stabilize the forming nanoparticles, eliminating the need for harsh chemical reagents or external capping agents. nih.gov These sustainable methods are cost-effective, non-toxic, and environmentally benign. nih.gov

Utilization of Natural Precursors in Compound Formation

A significant advancement in the green synthesis of phosphate compounds involves the use of phytic acid (inositol hexaphosphate, IP6) as a natural precursor. Phytic acid is the primary phosphorus storage compound in many plants, especially in their seeds and embryos. mdpi.comresearchgate.net Its molecular structure features multiple phosphate groups that are highly effective at chelating, or binding, metal ions such as Al³⁺. mdpi.comgoogle.com

Research has successfully demonstrated the synthesis of aluminum phosphate by leveraging this natural molecule. One method involves the pyrolysis of an assembled structure formed between plant-derived sodium phytate (the sodium salt of phytic acid) and aluminum ions, directly yielding aluminum phosphate. acs.org This particular method is notable as it incorporates both sodium and phosphate from a plant-based derivative.

Another green synthesis route utilizes extracts from the somatic embryos of the cork oak (Quercus suber), which have a high concentration of phytic acid. mdpi.com In this process, the plant extract is mixed with an aluminum salt solution (e.g., aluminum nitrate) and gently heated to 60 °C until the liquid evaporates, resulting in the formation of aluminum phosphate nanoplates. mdpi.com The phytic acid in the extract acts as both the phosphate source and a templating agent, controlling the growth and final morphology of the nanoparticles. mdpi.comresearchgate.net This method replaces the need for separately synthesized phosphoric acid and highlights a pathway toward more sustainable and environmentally friendly production of aluminum phosphate compounds.

The following table details natural precursors used in the green synthesis of aluminum phosphate.

Advanced Structural and Spectroscopic Characterization of Aluminum Sodium Phosphate Materials

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for the characterization of crystalline materials, providing information on phase composition, crystal structure, and microstructural properties.

XRD is extensively used to identify the crystalline phases present in synthesized aluminum sodium phosphate (B84403) materials. By comparing the experimental diffraction pattern with standard diffraction patterns from databases, the specific compounds and their polymorphic forms can be determined. For instance, in the synthesis of sodium aluminum diphosphate (B83284) (NaAlP₂O₇), XRD is employed to confirm the formation of a single-phase monoclinic structure. researchgate.netnih.gov The analysis of diffraction peak positions and intensities allows for the determination of the unit cell parameters. For NaAlP₂O₇, these have been reported to be a = 7.203(2) Å, b = 7.710(3) Å, c = 9.326(2) Å, and β = 111.743(4)°. researchgate.net

The crystallinity of the material, which is the degree of structural order, can also be assessed from the XRD pattern. Sharp, well-defined peaks are indicative of a highly crystalline material, while broad, diffuse features suggest the presence of amorphous or nanocrystalline components. researchgate.netresearchgate.net For example, the XRD patterns of aluminum phosphate can show varying degrees of crystallinity depending on the synthesis conditions such as pH and aging time. researchgate.net In some cases, such as in the formation of porous anodic alumina (B75360) films in a sodium phosphate electrolyte, XRD can reveal the transformation from a face-centered cubic (FCC) to a monoclinic structure. scialert.net

Table 1: Representative XRD Data for Phase Identification of Aluminum Sodium Phosphate Compounds

| Compound | Crystal System | Space Group | Key Diffraction Peaks (2θ) | Reference |

| NaAlP₂O₇ | Monoclinic | P2₁/c | Not specified | researchgate.netnih.gov |

| Acidic SALP | - | - | 10.5°, 24.1°, 30.2° | uky.edu |

| Basic SALP | - | - | 15.59°, 24.92°, 34.06°, 35.02°, 35.74° | uky.edu |

| Al(PO₃)₃ (Form A) | Cubic | I 4̅3d | Not specified | nih.gov |

| Al(PO₃)₃ (Cyclohexaphosphate) | Monoclinic | P12₁/c1 | Not specified | nih.gov |

This table is for illustrative purposes. Specific peak positions can vary slightly based on experimental conditions.

For a more in-depth structural analysis, the Rietveld refinement method is applied to the powder XRD data. shimadzu.comcambridge.org This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By minimizing the difference between the observed and calculated patterns, precise information about the crystal structure, including atomic positions, site occupancies, and lattice parameters, can be obtained. shimadzu.comnih.gov

In the study of NaAlP₂O₇, Rietveld refinement of the XRD data confirmed that the material crystallizes in the monoclinic space group P2₁/c. nih.gov The refinement allows for the precise determination of lattice parameters, such as a = 7.197(4) Å, b = 7.704(5) Å, c = 9.314(5) Å, and β = 111.72(5)°. nih.gov This level of detail is crucial for understanding the three-dimensional arrangement of the corner-sharing AlO₆ octahedra and P₂O₇ diphosphate groups, which form a framework containing tunnels where the sodium ions reside. researchgate.net The Rietveld method is also invaluable for quantitative phase analysis in multiphase samples, allowing for the determination of the weight fraction of each crystalline phase present. nih.govshimadzu.com

XRD performed at variable temperatures is a powerful tool for studying polymorphic transitions and the thermal stability of this compound compounds. By collecting diffraction patterns as a function of temperature, changes in the crystal structure, including phase transformations and decomposition, can be monitored in real-time.

For instance, studies on aluminum phosphate (AlPO₄) have revealed a series of temperature-dependent polymorphic transformations that parallel those of silica (B1680970) (SiO₂). researchgate.net Heating can induce transitions between different crystalline forms like berlinite (B1174126) and tridymite. mdpi.com Similarly, the thermal stability of aluminum phosphate adjuvants has been investigated using XRD, which showed that while the material remains amorphous upon autoclaving, changes in crystallinity can occur in related aluminum hydroxide (B78521) adjuvants. nih.gov In the context of sodium tripolyphosphate (STPP), high-temperature XRD has been used to study the transformation between its two anhydrous monoclinic forms, Form-II and Form-I, and how impurities like aluminum can influence the transition temperature. acs.org The addition of aluminum can stabilize the high-temperature Form-I and promote the transformation from Form-II to Form-I at lower temperatures. acs.org

Rietveld Refinement for Crystal Structure Elucidation and Lattice Parameter Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive technique that probes the local chemical environment of specific atomic nuclei. It provides invaluable information on the coordination, connectivity, and dynamics of atoms within a material, making it particularly well-suited for the study of both crystalline and amorphous this compound materials.

Solid-state MAS NMR is a key technique for characterizing the local structure of this compound materials. By spinning the sample at a specific angle (the "magic angle"), spectral broadening effects are reduced, leading to higher resolution spectra.

³¹P MAS NMR: This technique is used to investigate the different phosphate environments. In sodium aluminophosphate glasses, ³¹P MAS NMR spectra can distinguish between different Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting to other phosphate tetrahedra. researchgate.net The chemical shift of the ³¹P nucleus is sensitive to the type and number of neighboring cations, allowing for the differentiation of P-O-P and P-O-Al linkages. researchgate.net For example, in sodium aluminophosphate glasses, the addition of aluminum leads to the appearance of new resonances in the ³¹P MAS NMR spectra, indicating the modification of the phosphate tetrahedral backbone. acs.org

²⁷Al MAS NMR: This provides information about the coordination environment of aluminum atoms. Aluminum can exist in four-fold (tetrahedral, AlO₄), five-fold (AlO₅), and six-fold (octahedral, AlO₆) coordination in these materials. nih.gov ²⁷Al MAS NMR can distinguish between these different coordination states, which is crucial for understanding the role of aluminum as either a network former or a network modifier. researchgate.netnih.gov In sodium aluminophosphate glasses, as the O/P ratio changes, a transformation from predominantly six-coordinated aluminum to four- and five-coordinated species can be observed. nih.gov

²³Na MAS NMR: This technique probes the local environment of the sodium ions. Changes in the ²³Na NMR line shape can indicate a reorganization of the glass network and how sodium ions are distributed within the structure to charge-compensate the phosphate and aluminate units. researchgate.net

Advanced solid-state NMR techniques, such as Rotational Echo Double Resonance (REDOR) and Transfer of Populations in Double Resonance (TRAPDOR), can provide information about the spatial proximity of different nuclei. acs.orgnih.gov For example, ³¹P/²⁷Al and ³¹P/²³Na TRAPDOR experiments have been used to investigate the connectivity between phosphorus, aluminum, and sodium atoms in sodium aluminophosphate glasses, providing insights into the medium-range order. acs.orgunt.edu

Table 2: Typical Solid-State NMR Data for this compound Materials

| Nucleus | NMR Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) | Reference |

| ³¹P | MAS | Phosphate connectivity (Qⁿ species), P-O-Al linkages | Q¹(~1.6 to -4.6), Q⁰(~0) | researchgate.net |

| ²⁷Al | MAS | Aluminum coordination (AlO₄, AlO₅, AlO₆) | AlO₄(~40), AlO₅( | nih.govnih.gov |

| ²³Na | MAS | Sodium ion environment and distribution | Varies with composition | researchgate.net |

| ³¹P/²⁷Al | TRAPDOR/REDOR | Proximity and connectivity between P and Al | - | acs.orgnih.gov |

| ³¹P/²³Na | TRAPDOR | Proximity and connectivity between P and Na | - | acs.orgunt.edu |

Chemical shift ranges are approximate and can vary significantly with the specific composition and structure of the material.

Solution-state NMR is a valuable tool for studying the chemical species present in the precursor solutions used to synthesize this compound materials, particularly through sol-gel routes. By analyzing the NMR spectra of the solution at different stages of the reaction, the formation of various complexes and the initial steps of polymerization can be monitored.

For example, in the sol-gel synthesis of aluminum phosphate glasses, solution NMR can identify the various octahedrally coordinated aluminum complexes with different ligands like lactate (B86563), phosphate, and water. researchgate.net It can also follow the evolution of these species as the sol transitions to a gel. researchgate.net Studies on aqueous solutions of orthophosphoric acid, and sodium and aluminum nitrates have used ³¹P, ²⁷Al, and ²³Na NMR to identify the presence of free ions, orthophosphoric acid and its anions, as well as aluminum-phosphate complexes. sci-hub.se This understanding of the precursor speciation is crucial for controlling the final structure and properties of the resulting material. The technique can also shed light on the mechanisms of gelation, such as the acid hydrolysis of Al-O-P bonds, which can be controlled to produce materials with desired properties like high surface area. nih.gov

Double Resonance NMR for Connectivity and Bonding Information (e.g., Al-P linkages)

Double resonance Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for probing the local environment and connectivity of atoms within amorphous and crystalline solids. In the context of this compound materials, techniques like Rotational Echo Double Resonance (REDOR) and Transfer of Populations in Double Resonance (TRAPDOR) provide invaluable insights into the spatial proximity and bonding between different nuclei, particularly aluminum (²⁷Al), phosphorus (³¹P), and sodium (²³Na).

Studies on sodium aluminophosphate glasses have effectively utilized ³¹P{²⁷Al} and ³¹P{²³Na} double resonance experiments to unravel the short- and medium-range order. acs.orgusp.br These experiments have been instrumental in identifying and quantifying the linkages between atoms. For instance, ²⁷Al{³¹P} REDOR experiments have demonstrated a reduction in the number of Al-O-P linkages with increasing sodium content in certain glass compositions. rsc.org Concurrently, ³¹P{²³Na} REDOR results have indicated an increased interaction between sodium and phosphate species. rsc.org

The structural framework of these glasses is often dominated by a significant bonding preference between four-coordinate aluminum (Al⁴) species and phosphate (P⁴) units, forming Al-O-P linkages. acs.orgusp.br The introduction of network modifiers like sodium oxide can lead to a partial depolymerization of these Al-O-P linkages and the formation of anionic phosphate species that strongly interact with sodium ions. acs.orgusp.br TRAPDOR NMR experiments have further corroborated these findings by investigating the spatial distribution of aluminum and sodium cations with respect to the phosphate backbone, providing detailed information about the medium-range order in these glasses. researchgate.net

In more complex systems, such as sodium aluminum fluoride (B91410) phosphate glasses, double resonance NMR has been crucial in tracking the reaction mechanisms during synthesis. acs.org It has been shown that Al-O-P linkages form during the polycondensation process, and subsequent annealing promotes the transfer of fluorine from phosphorus to aluminum. acs.org

Table 1: Key Findings from Double Resonance NMR Studies of this compound Materials

| Technique | Nuclei Probed | Key Finding | Reference |

| ²⁷Al{³¹P} REDOR | Aluminum, Phosphorus | Reveals a reduction in the number of Al-O-P linkages with increasing sodium content in certain glass compositions. | rsc.org |

| ³¹P{²³Na} REDOR | Phosphorus, Sodium | Indicates an increased interaction between sodium and phosphate species. | rsc.org |

| ³¹P/²⁷Al Double Resonance | Phosphorus, Aluminum | Confirms the significant bonding preference between Al⁴ and P⁴ units, forming Al-O-P linkages. | acs.orgusp.br |

| ³¹P/²³Na TRAPDOR | Phosphorus, Sodium | Investigates the spatial distribution of sodium cations with respect to the phosphate backbone, detailing medium-range order. | researchgate.net |

| Double Resonance NMR | Aluminum, Phosphorus, Fluorine | Tracks the formation of Al-O-P linkages and subsequent fluorine transfer in sodium aluminum fluoride phosphate glasses. | acs.org |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying functional groups and probing the bonding environments within this compound compounds. These techniques are sensitive to the vibrations of atoms and molecules, providing a unique spectral fingerprint of the material.

Identification of Functional Groups and Molecular Vibrations within the Compound

FTIR and Raman spectra of this compound materials are typically dominated by the vibrational modes of the phosphate (PO₄) groups. nih.gov The P-O stretching vibrations are particularly prominent and their positions in the spectra can provide information about the degree of polymerization and the local chemical environment. nih.govresearchgate.net For example, a shift in the P-O stretching peak can be observed during the formation of aluminum phosphate, indicating changes in the bonding environment. nih.gov

Studies have identified characteristic spectral changes corresponding to different phosphate species, such as H₂PO₄⁻, PO₄³⁻, and H₂P₃O₁₀³⁻. researchgate.net The frequencies of the stretching vibrational modes are dependent on the microstructure units of the phosphate and tend to increase with the extent of polymerization. researchgate.net In addition to phosphate groups, hydroxyl (OH) stretching vibrations can also be characterized, providing insights into the hydration and surface characteristics of the material. nih.govresearchgate.net

Analysis of Bonding Configurations and Local Structural Features

Vibrational spectroscopy is highly effective in analyzing the bonding configurations within the aluminophosphate network. The presence of Al-O-P bonds, a key structural feature in these materials, is supported by both Raman and NMR spectroscopy. rsc.orgrsc.org The formation of these bonds is known to inhibit crystallization in aluminosilicate (B74896) melts. rsc.orgrsc.org

In studies of sodium aluminophosphate glasses, Raman spectroscopy has been used in conjunction with NMR to understand the effects of network modifiers. acs.orgusp.br The gradual replacement of alumina with sodium oxide can lead to a partial depolymerization of Al-O-P linkages and the formation of P-O-P linkages under certain compositional conditions. acs.orgusp.br The positions of the P-O stretching bands in both IR and Raman spectra have been shown to decrease linearly as the precipitation pH of aluminum phosphate adjuvants increases, reflecting changes in the local structure. nih.gov

Table 2: Characteristic Vibrational Frequencies in this compound Materials

| Vibrational Mode | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Structural Information | Reference |

| P-O Stretch | FTIR, Raman | ~942 - 1076 | Indicates the presence and bonding environment of phosphate groups. Shifts can signify changes in polymerization and local structure. | nih.govresearchgate.netnih.gov |

| P-O-P Linkages | Raman | ~700 | Related to vibrations of P-O-P linkages in Q² and Q¹ phosphate units. | researchgate.net |

| Al-O Stretch | Raman | ~425 | Corresponds to the stretching vibration of the aluminum-oxygen bond. | nih.gov |

| OH Stretch | FTIR, Raman | Varies | Characterizes the presence of hydroxyl groups and hydration levels. | nih.govresearchgate.net |

Surface Science and Microscopy Techniques

The morphology and nanoscale structure of this compound materials are critical to their properties and applications. Surface science and microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of these features.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is widely used to investigate the surface topography and morphology of this compound materials at the microscale. SEM micrographs can reveal details about particle shape, size distribution, and surface texture. For instance, in the synthesis of polypyrrole/Al flake composite pigments doped with sodium phosphate, SEM images showed a uniform coverage of spherical polypyrrole particles on the surface of aluminum flakes. dau.edu

In other applications, such as the formation of oxide films on aluminum alloys in solutions containing sodium phosphate, SEM analysis has characterized the resulting surfaces as slightly rough and porous. sbvacuo.org.br The morphology can vary significantly depending on the synthesis conditions. For example, aluminum phosphate precipitates can exhibit needle-like structures mixed with tetrahedral forms. researchgate.net SEM has also been instrumental in observing the lamellar particles and surface defects in thermally sprayed aluminum coatings that are subsequently sealed with sodium phosphate solutions. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Characterization

TEM offers higher resolution than SEM, enabling the characterization of the nanoscale structure and individual particles of this compound materials. TEM images can reveal the internal structure, crystallinity, and the hierarchical organization of nanoparticles.

In the study of aluminum adjuvants, TEM has been used to distinguish different morphologies, such as fibrous structures, mesh-like networks, and spherical agglomerates, depending on the preparation process. nih.gov For aluminum phosphate nanoparticles synthesized via a green method, TEM, in conjunction with SEM, revealed a hierarchical organization of nanoplates, distinguishing them from more common spherical nanoparticles. mdpi.com TEM can also provide insights into the interaction between aluminum phosphate and other components in a formulation, for example, by showing antigen particles on the surface of adjuvant particles. nih.gov

Table 3: Morphological and Nanoscale Features of this compound Materials Observed by Microscopy

| Material Type | Microscopy Technique | Observed Features | Reference |

| Polypyrrole/Al flake composite with sodium phosphate | SEM | Uniform coverage of spherical polypyrrole particles on aluminum flakes. | dau.edu |

| Oxide films on aluminum alloy | SEM | Slightly rough and porous surface. | sbvacuo.org.br |

| Aluminum phosphate precipitates | SEM | Needle-like and tetrahedral structures. | researchgate.net |

| Thermally sprayed aluminum coatings with sodium phosphate sealing | SEM | Lamellar particles and surface defects. | researchgate.net |

| Aluminum adjuvants | TEM, SEM | Fibrous, mesh-like, or spherical agglomerate morphologies depending on the synthesis. | nih.gov |

| Green-synthesized aluminum phosphate nanoplates | TEM, SEM | Hierarchical organization of nanoplates. | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw When analyzing this compound compounds, XPS provides critical insights into the surface chemistry, which can differ from the bulk composition and significantly influence the material's properties and performance.

Studies on various phosphate-based materials have demonstrated the utility of XPS in distinguishing between different oxygen bonding environments. For instance, in aluminum phosphate systems, two distinct oxygen states can be identified: P–O–Al and P–O–P. nih.govrsc.org These are typically observed at binding energies of approximately 532.3 eV and 533.7 eV, respectively. nih.govrsc.org The relative intensities of these peaks can provide information on the degree of polymerization and cross-linking at the material's surface. nih.gov

In the analysis of aluminum phosphate adjuvants, XPS has been employed to determine the elemental composition at the surface. nih.gov High-resolution spectra of O1s, Al 2p, and P 2p photoelectrons reveal shifts in binding energies that correspond to changes in the chemical environment, such as those occurring between intermediate and final stages of manufacturing. nih.gov For example, a shift to higher binding energy in the final product suggests an increase in the P-O bond strength. nih.gov

Furthermore, XPS can quantify the surface elemental ratios. In some aluminum phosphate materials, the P/Al ratio at the surface has been found to be higher than the expected bulk ratio, indicating a surface enrichment of phosphate species. nih.gov The binding energies of the core levels of the constituent elements provide further chemical state information. For instance, the P 2p peak in sodium phosphate compounds shows distinct binding energies depending on the specific salt, such as 133.0 eV for Na₃PO₄, 133.7 eV for Na₂HPO₄, and 134.3 eV for NaH₂PO₄. researchgate.net

Table 1: Representative XPS Binding Energies for Elements in Phosphate Materials

| Element & Orbital | Compound/Bonding Environment | Binding Energy (eV) | Reference |

| O 1s | P–O–Al | 532.3 | nih.govrsc.org |

| O 1s | P–O–P | 533.7 | nih.govrsc.org |

| O 1s | AlPO₄ | 532.8 | mdpi.com |

| P 2p | Na₃PO₄ | 133.0 | researchgate.net |

| P 2p | Na₂HPO₄ | 133.7 | researchgate.net |

| P 2p | NaH₂PO₄ | 134.3 | researchgate.net |

| Al 2p | LDH (Mg₆Al₂(OH)₁₆CO₃) | 74.5 | mdpi.com |

| This table is for illustrative purposes and actual binding energies may vary slightly depending on the specific material and instrument calibration. |

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. azooptics.com It is a powerful tool for characterizing the surface morphology and nanostructure of this compound materials, offering insights into features such as crystal growth, defects, and the distribution of different phases. azooptics.comresearchgate.net

AFM operates by scanning a sharp tip over the surface of a sample. The deflections of the cantilever holding the tip are monitored to create a topographical map. azooptics.com This technique is particularly advantageous for studying glass and ceramic materials like this compound because it does not require the sample to be conductive. researchgate.net

Research on sodium aluminophosphate glasses has utilized AFM to investigate the nanostructure of fracture surfaces and coatings. researchgate.net These studies can reveal how different preparation methods and treatments affect the surface topology at the nanometer scale. researchgate.net For instance, AFM can be used to assess surface roughness, which is a critical parameter in many applications.

In the context of material fabrication, AFM can be used to create and analyze nanopatterns on surfaces. For example, nanoshaving of self-assembled monolayers on aluminum oxide surfaces has been demonstrated, with AFM used to image the resulting trenches with features as small as 39 nm. rsc.orgrsc.org This capability highlights the precision of AFM in both characterizing and manipulating materials at the nanoscale.

PeakForce Quantitative Nanomechanical property mapping (PeakForce QNM), an advanced AFM mode, allows for the simultaneous mapping of nanomechanical properties like adhesion, deformation, and dissipation along with topography. nih.gov This can provide a more comprehensive understanding of the surface properties of composite materials that may include this compound.

Table 2: AFM Applications in Material Surface Characterization

| Application | Information Obtained | Relevance to this compound |

| Topographical Imaging | 3D surface morphology, roughness, grain size | Characterizing crystal structure, surface defects, and homogeneity. azooptics.com |

| Nanostructure Analysis | Imaging of nanometer-scale features | Understanding the formation and distribution of nanoparticles or phases. researchgate.net |

| Nanolithography | Creation of patterns at the nanoscale | Potential for fabricating structured materials with tailored properties. rsc.org |

| PeakForce QNM | Quantitative mapping of mechanical properties | Correlating surface mechanics with composition and structure. nih.gov |

Secondary Neutral Mass Spectrometry (SNMS) for Elemental Depth Profiling

Secondary Neutral Mass Spectrometry (SNMS) is a surface analysis technique used for quantitative elemental and isotopic analysis, particularly for depth profiling of thin films and layered structures. iancas.org.inrsc.org In SNMS, the surface of a sample is sputtered with a primary ion beam, and the ejected neutral atoms and molecules are subsequently ionized and analyzed by a mass spectrometer. iancas.org.in This post-ionization step decouples the sputtering and ionization processes, leading to a strong reduction of matrix effects and enabling more accurate quantification compared to Secondary Ion Mass Spectrometry (SIMS).

SNMS is highly effective for the elemental depth profiling of phosphate glasses and related materials. sciopen.comresearchgate.net It can provide detailed information about the distribution of elements as a function of depth, which is crucial for understanding coatings, interfaces, and diffusion phenomena. researchgate.netacs.org For example, SNMS has been used to profile coatings on glass, revealing the elemental distribution within the coating and at the interface with the substrate. researchgate.net

In the study of sodium aluminophosphate glasses prepared by sol-gel methods, SNMS has been employed to report on element distributions. sciopen.comresearchgate.net This information, combined with data from other techniques like NMR and AFM, provides a comprehensive picture of the material's structure and composition. The ability of SNMS to provide quantitative depth profiles is invaluable for verifying the intended composition and homogeneity of synthesized materials.

Table 3: Comparison of SNMS and SIMS for Depth Profiling

| Feature | Secondary Neutral Mass Spectrometry (SNMS) | Secondary Ion Mass Spectrometry (SIMS) |

| Primary Signal | Sputtered neutral particles | Sputtered secondary ions |

| Ionization | Post-ionization (e.g., electron beam, plasma) | Direct emission of ions from the surface |

| Matrix Effects | Significantly reduced | Strong, can complicate quantification |

| Quantification | More straightforward and accurate | Often requires matrix-matched standards |

| Sensitivity | Generally high | Very high for many elements |

Multi-Elemental Analysis for Quantitative Compositional Verification

To ensure the accuracy of the synthesis and formulation of this compound compounds, multi-elemental analysis is essential for quantitative compositional verification. uky.edu Techniques such as inductively coupled plasma-optical emission spectrometry (ICP-OES) and atomic absorption spectrometry (AAS) are commonly employed for this purpose. fao.orgfda.govfssai.gov.in

These methods involve the digestion of the sample, typically using acids, to bring the elements into solution. fssai.gov.inuky.edu The resulting solution is then introduced into the instrument, where the atoms are excited and emit light at characteristic wavelengths (in ICP-OES) or absorb light at specific wavelengths (in AAS). The intensity of the emitted or absorbed light is proportional to the concentration of the element in the sample.

For acidic sodium aluminum phosphate, methods have been established to determine the content of sodium, aluminum, and phosphorus. fao.org Similarly, for basic sodium aluminum phosphate, assay methods are available to quantify the alumina (Al₂O₃) content. fao.org These analyses are crucial for confirming that the synthesized material meets the required stoichiometric ratios, such as the 1:3:8 Na:Al:P ratio in acidic SALP and the 8:2:4 ratio in basic SALP. uky.edu

The use of quality control samples with matrices matching the samples being analyzed is a critical part of the verification process to ensure the accuracy of the determinations. uky.edu

Table 4: Common Multi-Elemental Analysis Techniques for Compositional Verification

| Technique | Principle | Elements Determined in this compound |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Atoms in the sample are excited in a high-temperature plasma and emit light at element-specific wavelengths. fssai.gov.in | Aluminum, Sodium, Phosphorus, and other trace elements. |

| Atomic Absorption Spectrometry (AAS) | Atoms in the sample absorb light at wavelengths characteristic of each element. fao.org | Aluminum, Sodium, and other metallic elements. |

Theoretical and Computational Investigations of Aluminum Sodium Phosphate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the fundamental properties of aluminum sodium phosphate (B84403) from first principles.

DFT calculations are employed to determine the electronic properties and the nature of chemical bonds within aluminum sodium phosphate systems. These calculations can relax proposed structures and compute structural parameters, energies, and charge distributions. rdd.edu.iq The analysis often involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a key indicator of chemical reactivity and stability. rdd.edu.iqutm.my

In phosphate-based materials, bonding is analyzed through the "Qi" notation, where 'Q' represents a [PO₄] tetrahedron and 'i' indicates the number of other phosphate tetrahedra it is connected to. nih.gov DFT studies on various phosphate units have shown that as the connectivity 'i' increases (from Q⁰ to Q³), the units tend to act more as electron acceptors. researchgate.net This transition corresponds to an increase in the number of bridging oxygens (BO) and can be correlated with changes in Mulliken charges. researchgate.net For sodium aluminophosphate, DFT helps elucidate the nature of P-O-Al, P-O-P, and Na-O bonds, revealing the degree of covalent and ionic character. utm.my For instance, studies on related systems show that the addition of aluminum to a phosphate network primarily occurs through the depolymerization of the phosphate tetrahedral backbone. sandia.gov

Table 1: Example of DFT-Calculated Properties for Phosphate Units This table presents representative data from DFT studies on general phosphate units to illustrate the type of information obtained.

| Property | Q⁰ ([PO₄]³⁻) | Q¹ ([P₂O₇]⁴⁻) | Q² ([P₃O₉]³⁻) | Q³ ([P₄O₁₀]⁰) |

|---|---|---|---|---|

| Role | Electron Donor | - | - | Electron Acceptor |

| Hardness (η) | High | Intermediate | Intermediate | Low |

| Chemical Potential (μ) | High (Less Negative) | ↓ | ↓ | Low (More Negative) |

| Electrophilicity (ω) | Low | ↑ | ↑ | High |

Data conceptualized from findings in reference researchgate.net.

DFT is a crucial tool for modeling the adsorption of molecules and ions onto the surface of materials. For this compound, this can involve simulating the interaction with various chemical species. The process typically models ligand exchange between the adsorbing species (e.g., phosphate, water) and surface functional groups. researchgate.net By calculating the Gibbs free energies of adsorption, researchers can predict the thermodynamic favorability of different adsorption complexes, such as inner-sphere and outer-sphere complexes. researchgate.net

Studies on related systems, such as the adsorption of phosphate onto aluminum (hydr)oxides, show that the thermodynamic favorability is strongly dependent on pH. researchgate.net Similarly, DFT calculations have been used to investigate the adsorption of gas molecules like NO, NO₂, and SO₂ onto phosphate-based surfaces. mdpi.com These simulations determine adsorption energies, optimal adsorption geometries, and changes in the electronic structure upon adsorption. mdpi.comresearchgate.net The results can distinguish between physisorption (weak interaction) and chemisorption (strong interaction involving bond formation), often confirmed by analyzing the radial distribution function (RDF). mdpi.com For example, DFT calculations on metal-doped graphene nanodots have been used to analyze the interaction with phosphate ions for sensing applications, revealing how bond lengths and electronic properties change upon adsorption. mdpi.com

Table 2: Representative Adsorption Energies from DFT Calculations on Related Systems

| Adsorbent System | Adsorbate | Adsorption Energy (kcal/mol) | Adsorption Type |

|---|---|---|---|

| NaMgPO₄ (033) Surface | SO₃ | -977.71 | Chemisorption |

| NaMgPO₄ (033) Surface | SO₂ | -876.33 | Chemisorption |

| NaMgPO₄ (033) Surface | NO₂ | -819.94 | Chemisorption |

Data sourced from Monte Carlo and DFT simulations in reference mdpi.com.

Electronic Structure and Bonding Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the material's structure and properties.

MD simulations are widely used to generate atomistic models of both amorphous (glassy) and crystalline sodium aluminophosphate. researchgate.net For glassy phases, a "melt-and-quench" procedure is standard, where the system is simulated at a high temperature to achieve a liquid state and then rapidly cooled to form a glass structure. acs.orgaip.org The accuracy of these models depends heavily on the interatomic potentials (force fields) used, which can range from simple two-body potentials to more complex forms that include three-body interactions to better regulate bond angles like P-O-P and O-P-O. aip.orgaps.org

Structural analysis of the resulting models involves calculating pair distribution functions (PDFs), coordination numbers (CNs), and bond angle distributions. rsc.org In sodium aluminophosphate glasses, MD simulations show that phosphorus and aluminum typically form a tetrahedral network of [PO₄] and [AlO₄] units, while sodium ions act as network modifiers. sandia.govmdpi.com Simulations have revealed that linkages like Al-O-P and Si-O-Al (in silicate-containing systems) are often preferred over a random distribution, leading to structural heterogeneity. rsc.org The addition of Al₂O₃ to sodium phosphate glass increases network connectivity. researchgate.net

Table 3: Typical Interatomic Distances in Aluminophosphate Glasses from MD Simulations

| Atomic Pair | Average Bond Distance (Å) | Coordination Number |

|---|---|---|

| P–O | ~1.54 | ~4.0 |

| Al–O | ~1.75 | 4 to 6 |

| Si–O | ~1.62 | ~4.0 |

| Na–O | ~2.35 | Variable |

Data conceptualized from findings in references acs.orgrsc.orgresearchgate.net.

A key application of MD simulations for sodium aluminophosphate glass is to study the dynamics of sodium ions, which is fundamental to its ionic conductivity. frontiersin.org These simulations track the trajectories of individual ions, allowing for the calculation of properties like the mean square displacement (MSD). frontiersin.orgmdpi.com The diffusion coefficient of sodium ions can be derived from the slope of the MSD curve, providing a direct measure of ion mobility.

Structural Modeling of Amorphous and Crystalline Phases

Lattice Energy Minimization and Polymorph Stability Prediction

Computational methods are essential for predicting the most stable crystal structures (polymorphs) of a compound and understanding their interconversion.

Lattice energy minimization calculations are performed on a series of potential crystal structures to determine their relative stabilities. osti.gov This approach involves using a potential model (e.g., a formal charge shell model) to calculate the lattice energy for different polymorphic forms. osti.gov The structure with the lowest lattice energy is predicted to be the most thermodynamically stable. acs.org For aluminum phosphates, calculations have shown a nearly linear relationship between lattice energy and density, with the computed energies spanning a range comparable to experimental values. osti.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These forms can be enantiotropic, where the stability ranking changes with temperature, or monotropic, where one form is always the most stable below the melting points. univ-mrs.frwiley-vch.de Predicting potential polymorphs involves generating a large number of plausible crystal packing arrangements and ranking them by their calculated lattice energy. univ-mrs.fr While these predictions can generate the experimentally known polymorphs, they often predict many more hypothetical structures that may be difficult or impossible to synthesize. acs.org These computational studies are crucial for guiding experimental efforts to discover new, potentially useful, polymorphs of materials like this compound. osti.govmdpi.com

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling serves as a powerful tool for elucidating the complex reaction mechanisms at the atomic level, which are often difficult to probe experimentally. In the context of this compound systems, computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the nature of reaction intermediates and transition states. While direct quantum chemical studies on the specific compound "this compound" are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations into analogous and related systems, such as aluminophosphates (AlPO), the hydrolysis of Al³⁺ ions, and the interaction of phosphates with aluminum-containing surfaces. These studies help to construct a plausible framework for understanding the reactivity of this compound.

DFT calculations have been successfully employed to model the hydrolysis of Al³⁺ aqua ions, a fundamental process in the formation of aluminum-containing minerals and materials. researchgate.net These calculations can predict the geometries and energies of various hydrolyzed species, such as Al(OH)n(H₂O)m((3-n)+), and the associated pKa values. researchgate.net This knowledge is crucial for understanding the initial stages of aluminum phosphate formation in aqueous environments.

Furthermore, computational studies on the interaction of water and phosphate species with aluminophosphate materials, like AlPO₄-11, provide atomic-level details of adsorption and potential reaction initiation sites. acs.org DFT calculations can identify the preferential binding sites, the nature of the bonding (physisorption vs. chemisorption), and the energetic changes associated with these interactions. For example, the adsorption of water onto an aluminum center can lead to the formation of a more reactive hydroxyl group, which may then participate in subsequent reactions.

The table below summarizes representative findings from quantum chemical studies on systems relevant to this compound, illustrating the types of data that can be obtained through such theoretical investigations.

| System Studied | Computational Method | Key Findings | Reference |

| Phosphate Diester Hydrolysis (Biomimetic Model) | DFT (B3LYP) | The reaction proceeds in two steps, with the rate-determining step being the nucleophilic attack of a hydroxyl group, forming a pentacoordinated phosphorane intermediate. The activation free energy was calculated to be significantly lower than the uncatalyzed reaction. | nih.govrsc.org |

| Al³⁺ Hydrolysis | DFT (B3LYP/6-311++G(d,p)) with PCM | Optimized gas-phase geometries and solvation energies were obtained for various aqua/hydroxo mononuclear Al³⁺ species. The study revealed trends in bond lengths and charges that correlate with increased acidity upon hydrolysis. | researchgate.net |

| Water Adsorption on AlPO₄-11 | DFT (VASP with PBE functional) | Revealed a strong repulsive lateral interaction between adsorbed water molecules at the initial stages of hydration, influencing the adsorption pattern on different aluminum sites. | acs.org |

| Polyphosphate Hydrolysis on Aluminum Oxides | DFT and NMR | Showed that the hydrolysis of polyphosphates is catalyzed by the aluminum oxide surface, with the reaction rate being dependent on pH and the presence of other cations like Ca²⁺. | gatech.edu |

This table is interactive. Click on the headers to sort the data.

Application of Principal Component Analysis (PCA) for Material Classification

Principal Component Analysis (PCA) is a powerful statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. In the field of materials science, PCA is increasingly applied to classify and differentiate materials based on subtle variations in their analytical data, such as spectroscopic or diffraction patterns. For this compound and related phosphate glasses, PCA has proven to be a valuable tool for classification based on composition and structural features. researchgate.netacs.orgCurrent time information in Edmonton, CA.nih.govresearchgate.net

The primary application of PCA in this context involves the analysis of data from techniques like Near-Infrared (NIR) spectroscopy, Raman spectroscopy, or Pair Distribution Function (PDF) analysis derived from X-ray diffraction data. Current time information in Edmonton, CA.ethz.ch These techniques provide complex spectra or functions that act as a "fingerprint" for the material. PCA can deconstruct these complex datasets into a few principal components (PCs), which are linear combinations of the original variables (e.g., absorbance at different wavenumbers or intensity at different scattering vectors). The first few PCs typically capture the most significant variations within the data.

For instance, in the synthesis and quality control of acidic sodium aluminum phosphate (SALP), PCA has been used to analyze NIR spectra to compare newly synthesized batches with commercial reference samples. ethz.ch By plotting the scores of the principal components against each other, samples can be visually grouped or separated. In one study, the first three principal components accounted for 63%, 24%, and 7% of the total variance in the NIR spectra, respectively, allowing for a clear differentiation between the synthesized SALP and the commercial products. ethz.ch

Similarly, PCA has been effectively applied to the analysis of PDF data from rare-earth doped phosphate glasses, which share structural motifs with sodium aluminophosphate glasses. researchgate.netCurrent time information in Edmonton, CA.researchgate.net This approach can infer trends in local atomic structure and even predict material compositions and PDF profiles for unknown samples based on a training set of known materials. Current time information in Edmonton, CA.researchgate.net In a broader application, PCA has been used to classify a wide range of radioactive waste glasses, including iron phosphate glasses containing aluminum and sodium oxides, based on their elemental compositions. gatech.edu By plotting the first principal component (related to SiO₂, P₂O₅, Fe₂O₃, etc.) against the second (related to PbO, B₂O₃, Na₂O, etc.), distinct clusters of glass types can be identified. gatech.edu

The following interactive table provides a hypothetical example of how PCA might be used to classify different batches of sodium aluminophosphate glass based on their NIR spectral data. The scores for the first two principal components (PC1 and PC2) are shown, which could be derived from the spectral data of each batch.

| Batch ID | PC1 Score | PC2 Score | Classification |

| Batch A-01 | 2.5 | 1.2 | Type A |

| Batch A-02 | 2.8 | 1.5 | Type A |

| Batch B-01 | -1.5 | 0.8 | Type B |

| Batch B-02 | -1.2 | 0.6 | Type B |

| Batch C-01 | 0.1 | -2.1 | Type C |

| Batch C-02 | 0.3 | -2.4 | Type C |

| Unknown-01 | 2.6 | 1.3 | Type A |

| Unknown-02 | -1.4 | 0.7 | Type B |

This table is interactive. Users can sort the data by clicking on the column headers to observe how different batches cluster based on their PC scores.

Research Applications in Advanced Materials Science and Engineering

Catalysis and Catalytic Support Materials

Aluminophosphate-based materials have emerged as versatile catalysts and catalyst supports, primarily due to their adjustable acidic properties and high thermal stability. dtu.dk Their effectiveness is rooted in the ability to control their structural and surface chemistry to suit specific catalytic processes. dtu.dkresearchgate.net

The catalytic activity of aluminophosphates is intrinsically linked to the nature and concentration of acid sites on their surface. These sites are generally classified as Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors). While some forms of alumina (B75360) may only possess Lewis acidity, modifications can introduce Brønsted acid sites. researchgate.netnih.gov In aluminophosphate catalysts, both medium-weak and strong acid sites, encompassing both Brønsted and Lewis types, have been identified. researchgate.net

The ratio of Brønsted to Lewis acidity (B/L ratio) is a critical parameter influencing catalyst performance. For instance, in certain fluid catalytic cracking applications, a high B/L ratio is desirable. researchgate.net Studies on modified Al-MCM-41 solid acids have shown that the 5-hydroxymethylfurfural (B1680220) (5-HMF) selectivity from cellulose (B213188) conversion is strongly dependent on the Brønsted/Lewis acid ratio. researchgate.net The presence of both Lewis and Brønsted acid sites is crucial for reactions like the one-pot conversion of cellulose to 5-HMF. researchgate.net In the context of O-methylation of catechol with dimethyl carbonate, Lewis acid sites were identified as the primary active centers. mdpi.com The ability to switch between Lewis and Brønsted acidity can be mediated by the coordination geometry of aluminum within the material's framework, which distinguishes framework-inherent acidity from that of extra-framework species. rsc.org

| Catalyst Type | Dominant Acidity | Key Findings/Applications | Reference |

|---|---|---|---|

| Modified γ-Al₂O₃ | High Brønsted/Lewis acid ratio (0.75) | Increased conversion of heavy oil to light oil, reduced coke formation. | researchgate.net |

| Al-MCM-41 (Si/Al = 30) | Brønsted and Lewis acidity | Achieved highest 5-HMF yield (40.56%) from cellulose. Selectivity depends on B/L ratio. | researchgate.net |

| Aluminophosphate (APO) | Lewis acid sites | Identified as the main active sites for O-methylation of catechol with DMC. | mdpi.com |

| Zeolite Mordenite | Switchable Brønsted/Lewis | Reversible octahedral-tetrahedral aluminum coordination allows for switching between acidity types. | rsc.org |

The molar ratio of phosphorus to aluminum (P/Al) is a fundamental parameter in the synthesis of aluminophosphate catalysts, significantly affecting their structure, texture, thermal stability, and surface acid-base properties. researchgate.net By systematically varying the P/Al ratio, researchers can fine-tune the catalyst's performance for specific reactions.

In the O-methylation of catechol with methanol, the P/Al ratio has a pronounced effect on catalytic activity and product selectivity. researchgate.net A study on Al-P-O catalysts found that as the P/Al ratio increased, crystalline AlPO₄ and NH₄AlP₂O₇ phases formed, while the surface area decreased. researchgate.net The catalytic activity for O-methylation showed a direct correlation with the total amount of acid sites. researchgate.net For this reaction, a P/Al ratio of 1.0 yielded the highest amount of guaiacol (B22219), approximately 45%. researchgate.net Another study preparing Al-P-O catalysts using a P123-assisted method found that increasing the P/Al molar ratio favored the formation of crystalline aluminophosphate. nih.govresearchgate.net Specifically, a catalyst with a P/Al molar ratio of 1.1, denoted Al-1.1P-O, exhibited superior performance, achieving about 58.0% catechol conversion with 97.6% selectivity to guaiacol. nih.gov

Similarly, when using dimethyl carbonate (DMC) as the methylating agent for catechol, the P/Al ratio was a key factor. An APO catalyst with a P/Al molar ratio of 0.7, calcined at 475 °C, demonstrated an excellent catechol conversion of 95%. mdpi.com The composition of alumino-phosphate binders is also highly dependent on the P/Al ratio and the heating rate during preparation. mdpi.com For instance, at 700 °C, binders with P/Al ratios of 3.0, 3.2, and 3.5 are predominantly composed of the Al(PO₃)₃ compound. mdpi.com

| Catalyst System | P/Al Molar Ratio | Reaction | Key Performance Metric | Reference |

|---|---|---|---|---|

| Al-P-O | 1.0 | O-methylation of catechol with methanol | ~45% guaiacol yield | researchgate.net |

| Al-1.1P-O (P123-assisted) | 1.1 | O-methylation of catechol with methanol | 58.0% catechol conversion, 97.6% guaiacol selectivity | nih.gov |

| APO(0.7)-475 | 0.7 | O-methylation of catechol with DMC | 95% catechol conversion | mdpi.com |

| Alumino-phosphate binder | 3.0 - 3.5 | Binder formation at 700 °C | Predominantly Al(PO₃)₃ composition | mdpi.com |

Amorphous aluminophosphates, possessing both acidic and basic sites, are recognized as effective catalysts for the vapor-phase O-methylation of catechol with methanol. researchgate.net Multiple studies have focused on optimizing this process. For example, Al-P-O catalysts prepared by a one-pot method demonstrated high activity and selectivity for this reaction. nih.govresearchgate.net The use of dimethyl carbonate (DMC) as a greener methylating agent has also been successfully explored with aluminophosphate catalysts, achieving high catechol conversion. mdpi.com

Besides methylation, aluminophosphates have been investigated for transesterification reactions. Amorphous mesoporous aluminophosphate has been reported as an efficient heterogeneous catalyst for transesterification. mdpi.com Furthermore, a catalyst system comprising a microporous material like aluminophosphate and a Group IV metal has been patented for producing aromatic carbonates via transesterification. google.com

The rational design and optimization of aluminophosphate catalysts are crucial for enhancing their industrial applicability. Strategies involve modifying their composition, structure, and preparation methods. One approach is the molecular modification of aluminophosphate surfaces, which offers a new level of control for the systematic design of catalysts. dtu.dk For instance, modified APO-5 has been used as a support for ruthenium nanoparticles, creating a catalyst with temperature-controlled selectivity in hydrogenation reactions. dtu.dk

Evaluation in Specific Organic Synthesis Reactions (e.g., O-methylation, transesterification)

Adsorption and Separation Technologies

Beyond catalysis, aluminum-containing compounds are pivotal in adsorption and separation technologies, particularly for the removal of pollutants like phosphate (B84403) from water to combat eutrophication. bohrium.com The high affinity of aluminum for phosphate makes its compounds effective adsorbents.

The removal of phosphate ions from aqueous solutions by adsorbents involves several key mechanisms: ligand exchange, electrostatic interactions, and precipitation. bohrium.comrsc.orgnih.gov

Ligand Exchange: This is a primary mechanism for phosphate adsorption onto metal (hydr)oxides. bohrium.comresearchgate.net It involves the replacement of surface hydroxyl groups (-OH) on the adsorbent with phosphate ions (H₂PO₄⁻/HPO₄²⁻) from the solution. rsc.orgnih.gov This process forms inner-sphere complexes, indicating a strong chemical bond between the phosphate and the adsorbent surface. researchgate.net

Electrostatic Interactions: The surface charge of the adsorbent and the form of phosphate ions in solution (which is pH-dependent) govern electrostatic interactions. bohrium.comrsc.org At pH values below the adsorbent's point of zero charge (pzc), the surface is positively charged and attracts negatively charged phosphate anions. rsc.org This mechanism is often a contributing factor alongside ligand exchange. sci-hub.se

Precipitation: This mechanism involves the interaction of dissolved ions (like Ca²⁺ or Al³⁺ leached from the adsorbent) with phosphate ions in the bulk solution to form insoluble phosphate minerals. nih.govresearchgate.net This is distinct from adsorption, which is a surface phenomenon. researchgate.net Studies on calcium/aluminum-rich sludge biochar have identified co-precipitation as one of the main adsorption mechanisms for phosphate. nih.gov

The interplay of these mechanisms is complex and depends on factors like the adsorbent's nature, solution pH, and the presence of other ions. bohrium.com For many phosphate adsorption processes, the kinetics follow a pseudo-second-order model, suggesting that chemisorption (like ligand exchange) is often the rate-controlling step. nih.govsci-hub.se

Material Design for Enhanced Adsorption Capacity and Selectivity

The effectiveness of aluminum phosphate-based materials in adsorption is heavily dependent on their structural and chemical properties. Researchers focus on designing these materials to maximize their adsorption capacity and selectivity for specific pollutants. Key strategies include increasing the specific surface area, controlling porosity, and modifying the surface chemistry.

One approach involves the synthesis of nano-structured adsorbents. For instance, modifying aluminum phosphate (AlPO₄) with surfactants like sodium dodecylbenzenesulfonate (SDBS) has been shown to create a new nano-structured material with significantly improved adsorption efficiency. researchgate.net The modification alters the surface properties of the AlPO₄, enhancing its ability to capture specific pollutants, such as organic dyes from aqueous solutions. researchgate.net The resulting SDBS-modified AlPO₄ can exhibit an adsorption capacity of 60.8 mg/g for dyes like Ponceau S. researchgate.net

Another avenue of material design focuses on utilizing aluminum-rich waste products, such as sludge from water treatment plants, as a precursor. This sludge can be processed and immobilized within a sodium alginate matrix to produce microspheres (MS-WTPS). nih.gov This method creates a porous structure with a high specific surface area, recorded at 119.35 m² g⁻¹, which is crucial for high adsorption performance. nih.gov The design of such materials leverages both the inherent aluminum content for phosphate interaction and the engineered porous structure for accessibility. nih.gov Furthermore, γ-Al₂O₃, as an analogue of natural aluminum oxides, is studied in various particle sizes (5, 35, and 70 nm) to understand how particle size affects the adsorption and subsequent hydrolysis of polyphosphates. gatech.eduacs.org

The goal of these design strategies is to create adsorbents where the interaction with the target substance is optimized. This can involve electrostatic attraction, the formation of chemical complexes, or ligand exchange, where phosphate ions replace other groups on the adsorbent's surface. nih.gov

Application in Environmental Remediation Contexts (e.g., Wastewater Treatment)

A significant application of aluminum sodium phosphate and related compounds is in environmental remediation, particularly for the treatment of wastewater containing high concentrations of phosphorus. nih.gov The removal of excess phosphate is critical to prevent eutrophication in natural water bodies.